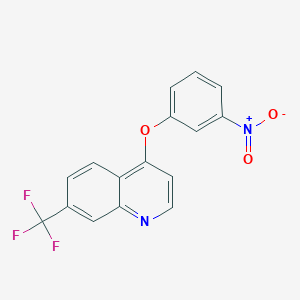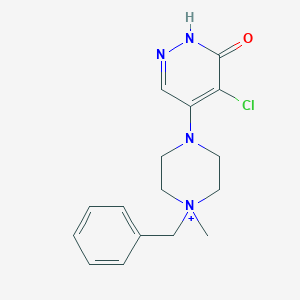
4-(3-Nitrophenoxy)-7-(trifluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Nitrophenoxy)-7-(trifluoromethyl)quinoline is an organic compound with the molecular formula C16H9F3N2O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the nitrophenoxy and trifluoromethyl groups in its structure imparts unique chemical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenoxy)-7-(trifluoromethyl)quinoline typically involves the following steps:
Nitration of Phenol: The starting material, phenol, undergoes nitration to form 3-nitrophenol.
Formation of Phenoxyquinoline: 3-nitrophenol reacts with 7-(trifluoromethyl)quinoline under specific conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale nitration and subsequent coupling reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Nitrophenoxy)-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Coupling Reactions: The quinoline ring can undergo coupling reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Coupling Reactions: Reagents like boronic acids or halides are commonly used.
Major Products Formed
Reduction: 4-{3-Aminophenoxy}-7-(trifluoromethyl)quinoline.
Substitution: Various substituted phenoxyquinolines depending on the nucleophile used.
Coupling: Biaryl or heteroaryl derivatives.
Applications De Recherche Scientifique
4-(3-Nitrophenoxy)-7-(trifluoromethyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3-Nitrophenoxy)-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-7-(trifluoromethyl)quinoline: Similar structure but with a hydroxy group instead of a nitrophenoxy group.
4-Chloro-7-(trifluoromethyl)quinoline: Contains a chloro group instead of a nitrophenoxy group.
Uniqueness
4-(3-Nitrophenoxy)-7-(trifluoromethyl)quinoline is unique due to the presence of both the nitrophenoxy and trifluoromethyl groups, which impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H9F3N2O3 |
|---|---|
Poids moléculaire |
334.25g/mol |
Nom IUPAC |
4-(3-nitrophenoxy)-7-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C16H9F3N2O3/c17-16(18,19)10-4-5-13-14(8-10)20-7-6-15(13)24-12-3-1-2-11(9-12)21(22)23/h1-9H |
Clé InChI |
OEFTXPYQGWPOKL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC2=C3C=CC(=CC3=NC=C2)C(F)(F)F)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC(=C1)OC2=C3C=CC(=CC3=NC=C2)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-12-[(4-methylphenyl)sulfonyl]-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B503350.png)
![2-chloro-12-[(4-fluorophenyl)sulfonyl]-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B503351.png)






![N-(4-chlorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B503365.png)
![2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B503366.png)
![N-(2-oxo-1,3-oxazolidin-3-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B503369.png)
![1-{3-[(4-chlorophenyl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B503371.png)
![1-{3-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B503372.png)
![1-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B503373.png)
